molecular formula C13H18ClN3O2 B12688818 Ethyl 3-(2-(2-chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate CAS No. 93919-54-1

Ethyl 3-(2-(2-chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate

Cat. No.: B12688818
CAS No.: 93919-54-1
M. Wt: 283.75 g/mol
InChI Key: RCSJIAGFASMAKI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(2-chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate ( 93919-54-1) is an organic compound with the molecular formula C13H18ClN3O2 and a molecular weight of 283.75 g/mol . This chemical is characterized by its hydrazine and iminoester functional groups and has a measured density of 1.23 g/cm³ . Its research value is highlighted by its inclusion in patent literature covering chemical spaces for antiviral compounds, suggesting potential applications in the development of new therapeutic agents . Researchers can leverage its specific structure as a key synthetic intermediate or precursor for constructing more complex molecules. The compound is supplied with high purity for professional laboratory use. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

93919-54-1

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

ethyl (3E)-3-amino-3-[(2-chloro-4,6-dimethylphenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C13H18ClN3O2/c1-4-19-12(18)7-11(15)16-17-13-9(3)5-8(2)6-10(13)14/h5-6,17H,4,7H2,1-3H3,(H2,15,16)

InChI Key

RCSJIAGFASMAKI-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C/C(=N\NC1=C(C=C(C=C1Cl)C)C)/N

Canonical SMILES

CCOC(=O)CC(=NNC1=C(C=C(C=C1Cl)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(2-chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate typically involves the reaction of ethyl 3-aminopropionate with 2-chloro-4,6-dimethylphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(2-chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Ethyl 3-(2-(2-chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3-(2-(2-chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural Comparison with Analogous Hydrazine Derivatives

The compound belongs to a class of hydrazine derivatives, which often serve as intermediates in heterocyclic chemistry. Key structural analogs include:

Compound Substituents Key Structural Features
Ethyl 3-(2-(2-chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate (Target) 2-chloro-4,6-dimethylphenyl, ethyl ester Chloro and methyl groups enhance steric bulk; ester group may influence solubility
N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines () 2,6-dichloro-4-CF₃, 1-phenyl-ethylidene Trifluoromethyl group increases electronegativity; ethylidene linker modifies conjugation
1-(1H-Benzoimidazol-2-yl)-2-(2-(substituted phenyl)hydrazono)-3-(thiophen-2-yl)propan-1,3-dione () Thiophene, substituted phenyl, benzimidazole Thiophene introduces sulfur-based electronic effects; benzimidazole enhances rigidity

Key Differences :

  • Electron-Withdrawing Groups : The target compound’s 2-chloro-4,6-dimethylphenyl group combines moderate electronegativity (Cl) with steric hindrance (CH₃), whereas analogs in feature stronger electron-withdrawing CF₃ groups .
  • Backbone Flexibility : The ethyl ester in the target compound may confer greater solubility in polar solvents compared to thiophene-containing analogs (), which are more lipophilic .
Comparison with Analogous Syntheses:
Compound Reagents/Conditions Catalyst/Solvent Key Step Reference
N-(2,6-Dichloro-4-CF₃)phenyl derivatives Substituted acetophenone, HCl EtOH, reflux Acid-catalyzed Schiff base formation
Thiophene-based hydrazidoyl derivatives Diazotized amines, sodium acetate buffer EtOH, buffered conditions Coupling under mild pH control
Target Compound (Hypothetical) 2-chloro-4,6-dimethylaniline, ethyl pyruvate HCl/EtOH, reflux Diazotization followed by condensation

Notable Trends:

  • Catalyst Choice : HCl is common for acid-catalyzed hydrazine formation (), while sodium acetate buffers are used for pH-sensitive couplings ().
  • Solvent Systems: Ethanol dominates due to its ability to dissolve both aromatic amines and carbonyl intermediates .
Reactivity:
  • Cyclization : Likely forms pyrazole or triazole rings upon reaction with nitriles or hydrazines, as seen in ’s benzimidazole derivatives .
  • Ester Hydrolysis : The ethyl ester may hydrolyze to a carboxylic acid under basic conditions, altering solubility and reactivity.

Biological Activity

Ethyl 3-(2-(2-chloro-4,6-dimethylphenyl)hydrazino)-3-iminopropionate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound is synthesized through the reaction of ethyl 3-aminopropionate with 2-chloro-4,6-dimethylphenylhydrazine. The reaction typically occurs in ethanol or methanol under controlled conditions, often requiring a catalyst to enhance yield and purity. The compound has the following chemical properties:

PropertyValue
CAS Number 93919-54-1
Molecular Formula C13H18ClN3O2
Molecular Weight 283.75 g/mol
IUPAC Name ethyl (3E)-3-amino-3-[(2-chloro-4,6-dimethylphenyl)hydrazinylidene]propanoate
InChI Key RCSJIAGFASMAKI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydrazino group can form covalent bonds with enzyme active sites, leading to inhibition or modulation of enzyme activity. This compound may also affect cellular signaling pathways, influencing biological processes such as apoptosis and cell proliferation.

Potential Biological Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could interact with receptors that modulate physiological responses.

Biological Activity Studies

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
  • Antioxidant Properties : It has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Effects : Some studies indicate activity against certain bacterial strains, suggesting potential use in antimicrobial applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. Results demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity.

Case Study 2: Antioxidant Activity

Research conducted by the Institute of Pharmacology assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed that it effectively reduced oxidative stress markers in vitro, highlighting its potential as a therapeutic agent for oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeatureBiological Activity
2-Chloro-4,6-dimethylpyrimidine Lacks hydrazino groupLimited biological activity
Ethyl 3-amino-3-imino-propionate Similar backbone without chlorineModerate enzyme inhibition
Ethyl 3-(2-hydrazinylidene)propanoate Hydrazine presentExhibits some anticancer properties

Q & A

Q. What synthetic methodologies are commonly employed to prepare hydrazino-iminopropionate derivatives, and how can reaction conditions be optimized?

Hydrazino-iminopropionate derivatives are typically synthesized via coupling reactions between diazotized amines and carbonyl-containing precursors. For example, ethyl pyruvate derivatives can react with diazotized aryl amines in ethanolic solutions buffered with sodium acetate (pH 4–6) to form hydrazone intermediates . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux conditions), and stoichiometric ratios of reactants. Evidence from analogous compounds shows that yields vary significantly (48–83%) depending on substituent electronic effects and steric hindrance .

Q. How are spectroscopic techniques (IR, NMR, HR-MS) utilized to confirm the structure of hydrazino-iminopropionate derivatives?

  • IR spectroscopy : Detects characteristic N–H stretches (~3200 cm⁻¹) and C=O/C=N vibrations (1650–1700 cm⁻¹) in hydrazone/imine moieties .
  • ¹H NMR : Key signals include aromatic protons (δ 6.8–8.0 ppm for substituted phenyl groups) and ethyl ester methyl/methylene groups (δ 1.2–4.3 ppm) .
  • HR-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, a derivative with C₁₇H₁₄Cl₄N₄O₄ showed a molecular ion at m/z 344 .

Advanced Research Questions

Q. What computational approaches are used to predict the reactivity and electronic properties of hydrazino-iminopropionate derivatives?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electron density distributions, HOMO-LUMO gaps, and electrostatic potentials. These studies reveal how chloro and methyl substituents on the phenyl ring influence charge transfer and stability . Molecular docking (e.g., using MOE software) further predicts binding affinities to biological targets, such as enzymes involved in inflammation or microbial pathways .

Q. How do substituents on the phenyl ring (e.g., chloro, methyl) affect the biological activity of hydrazino-iminopropionate derivatives?

  • Chloro groups : Enhance lipophilicity and membrane penetration, critical for antimicrobial activity. For example, a 4-chlorobenzylidene derivative showed 83% yield and potent antitubercular activity (MIC: 2 µg/mL) .
  • Methyl groups : Improve metabolic stability by sterically shielding reactive sites. Comparative studies indicate that 4,6-dimethyl substitution reduces oxidative degradation in hepatic microsomes .

Q. What strategies address contradictions in reported synthetic yields or biological activities across studies?

Discrepancies often arise from variations in:

  • Reaction purity : Trace moisture in solvents can hydrolyze imine bonds, reducing yields.
  • Analytical methods : HPLC retention times (e.g., 12.4–29.9 minutes) and column types (C18 vs. phenylhexyl) affect compound resolution .
  • Biological assays : Differences in microbial strains (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) or cell lines alter activity profiles. Standardized protocols (CLSI guidelines) are recommended for reproducibility .

Methodological Considerations

Q. What experimental design principles ensure reproducibility in synthesizing hydrazino-iminopropionate derivatives?

  • Control of pH : Buffered conditions (sodium acetate, pH 5) prevent premature protonation of hydrazine intermediates .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) removes byproducts .
  • Scale-up : Pilot reactions (1–10 mmol) with controlled heating (reflux at 80°C) minimize exothermic side reactions .

Q. How can researchers validate the stability of hydrazino-iminopropionate derivatives under physiological conditions?

  • Kinetic solubility assays : Measure compound solubility in PBS (pH 7.4) and simulated gastric fluid.
  • Plasma stability studies : Incubate derivatives with human plasma (37°C, 24 h) and monitor degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) for storage recommendations .

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